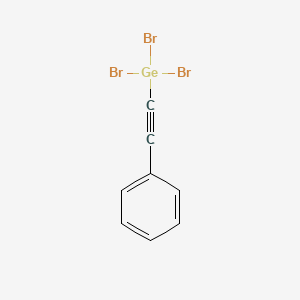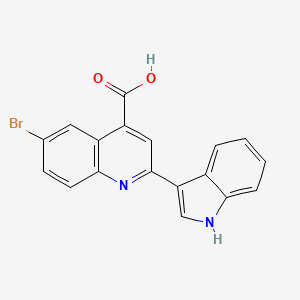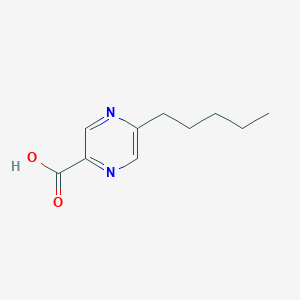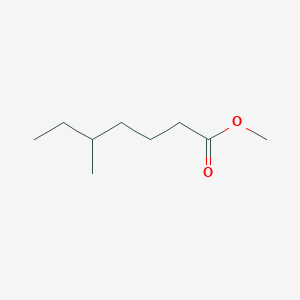
2,4-Dioxopentan-3-yl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxopentan-3-yl dimethylcarbamodithioate is an organic compound that features a unique combination of functional groups, including a dioxopentane moiety and a dimethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate typically involves the reaction of an active methylene compound with a dithiocarbamate. One common method includes the use of carbon tetrabromide (CBr4) and triethylamine as reagents. The reaction proceeds via a carbon-sulfur (C-S) bond formation mechanism, yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxopentan-3-yl dimethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,4-Dioxopentan-3-yl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive dithiocarbamate group.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate involves its ability to form strong carbon-sulfur bonds. This reactivity is primarily due to the presence of the dithiocarbamate group, which can act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxopentan-3-yl benzoate: Similar structure but with a benzoate group instead of a dimethylcarbamodithioate group.
2,4-Dioxopentan-3-yl methacrylate: Contains a methacrylate group, used in polymer synthesis.
5-chloro-N-(2-(diethylamino)ethyl)-4-((2,4-dioxopentan-3-yl) diazenyl)-2-methoxybenzamide: A derivative used in medicinal chemistry.
Properties
CAS No. |
90087-93-7 |
|---|---|
Molecular Formula |
C8H13NO2S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2,4-dioxopentan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H13NO2S2/c1-5(10)7(6(2)11)13-8(12)9(3)4/h7H,1-4H3 |
InChI Key |
OJJDVAMZRMIFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)SC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)


![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
